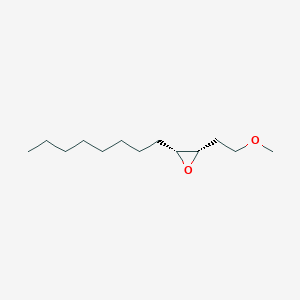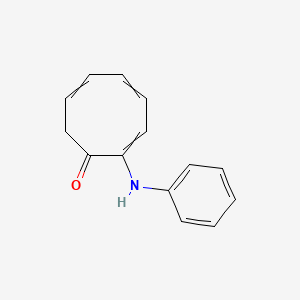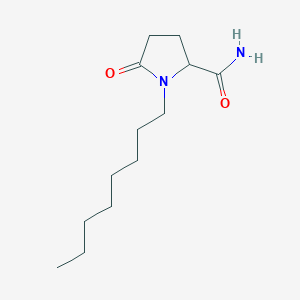
1,3-Bis(1-methylpyridin-1-ium-4-yl)urea;diiodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Bis(1-methylpyridin-1-ium-4-yl)urea;diiodide is an organic compound with a unique structure that has garnered interest in various scientific fields. This compound is characterized by the presence of two pyridinium rings attached to a urea backbone, with iodide ions as counterions. Its distinct chemical properties make it a valuable subject for research in chemistry, biology, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(1-methylpyridin-1-ium-4-yl)urea;diiodide typically involves the reaction of 1-methylpyridin-4-amine with phosgene or a phosgene equivalent to form the corresponding isocyanate intermediate. This intermediate then reacts with another equivalent of 1-methylpyridin-4-amine to yield the desired urea derivative. The final step involves the addition of hydroiodic acid to form the diiodide salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of appropriate solvents, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Bis(1-methylpyridin-1-ium-4-yl)urea;diiodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can convert the pyridinium rings to pyridine, altering the compound’s electronic properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under mild to moderate conditions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Pyridine derivatives.
Substitution: Functionalized pyridinium compounds.
Wissenschaftliche Forschungsanwendungen
1,3-Bis(1-methylpyridin-1-ium-4-yl)urea;diiodide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, such as ionic liquids and conductive polymers.
Wirkmechanismus
The mechanism of action of 1,3-Bis(1-methylpyridin-1-ium-4-yl)urea;diiodide involves its interaction with molecular targets such as enzymes and cell membranes. The compound’s pyridinium rings can interact with negatively charged sites on proteins and membranes, leading to alterations in their structure and function. This interaction can disrupt microbial cell membranes, leading to cell death, or modulate enzyme activity, affecting various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Bis(4-methylpyridin-2-yl)urea: Similar structure but with different substitution patterns on the pyridine rings.
1,3-Bis(2-pyridyl)urea: Lacks the methyl groups, leading to different electronic and steric properties.
1,3-Bis(4-pyridyl)urea: Similar backbone but with unsubstituted pyridine rings.
Uniqueness
1,3-Bis(1-methylpyridin-1-ium-4-yl)urea;diiodide stands out due to its unique combination of pyridinium rings and iodide counterions, which confer distinct electronic properties and reactivity. This makes it particularly valuable in applications requiring specific electronic interactions and ionic conductivity.
Eigenschaften
CAS-Nummer |
61369-03-7 |
|---|---|
Molekularformel |
C13H16I2N4O |
Molekulargewicht |
498.10 g/mol |
IUPAC-Name |
1,3-bis(1-methylpyridin-1-ium-4-yl)urea;diiodide |
InChI |
InChI=1S/C13H14N4O.2HI/c1-16-7-3-11(4-8-16)14-13(18)15-12-5-9-17(2)10-6-12;;/h3-10H,1-2H3;2*1H |
InChI-Schlüssel |
ZJMOHQRAJRUJOC-UHFFFAOYSA-N |
Kanonische SMILES |
C[N+]1=CC=C(C=C1)NC(=O)NC2=CC=[N+](C=C2)C.[I-].[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[[1-Amino-3-(4-methylanilino)-3-oxopropylidene]amino] benzoate](/img/structure/B14592752.png)


![1-(2-{[(2,4-Dichlorophenyl)methyl]sulfanyl}phenyl)-1H-imidazole](/img/structure/B14592759.png)
![2-(4-Hydroxyphenyl)-4-phenylbicyclo[3.3.1]non-2-en-9-one](/img/structure/B14592778.png)


![(E)-1-([1,1'-Biphenyl]-4-yl)-N-[4-(5-phenyl-1,3-oxazol-2-yl)phenyl]methanimine](/img/structure/B14592787.png)
![1-[7-(3-Butylheptyl)-9H-fluoren-2-YL]nonan-1-one](/img/structure/B14592795.png)
![Benzene, 1-[bis(methylthio)methyl]-4-chloro-](/img/structure/B14592800.png)

![2-[(E)-(Butylimino)methyl]benzaldehyde](/img/structure/B14592830.png)
![2-[(Butylsulfanyl)methyl]-3-(2-methylphenyl)quinazolin-4(3H)-one](/img/structure/B14592832.png)

